

A Technical Guide to the Isolation and Characterization of (+)-Mellein from Penicillium

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Compound of Interest

Compound Name: (+)-Mellein

Cat. No.: B158591

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation and characterization of **(+)-Mellein**, a bioactive secondary metabolite produced by various species of the fungal genus *Penicillium*. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the experimental workflow for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

(+)-Mellein, a dihydroisocoumarin, is a fungal metabolite known for its diverse biological activities, including phytotoxic, antimicrobial, and insecticidal properties. Its presence in various *Penicillium* species makes this genus a significant source for its isolation. This guide focuses on the practical aspects of obtaining and verifying **(+)-Mellein** from fungal cultures.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for **(+)-Mellein**. This information is critical for the identification and characterization of the isolated compound.

Table 1: Physicochemical Properties of **(+)-Mellein**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[1]
Appearance	White solid	[1]
Optical Rotation [α] _D	+98.0° (c 1.14, MeOH)	[1]

Table 2: Spectroscopic Data for (+)-Mellein

Technique	Data	Reference
¹ H NMR (CDCl ₃)	See Table 3	[1]
¹³ C NMR (CDCl ₃)	See Table 4	[1]
UV λ _{max} (MeOH)	243, 311 nm	[1]
IR ν _{max} (KBr)	3440 (O-H), 1716 (C=O, ester), 1623 (C=C, aromatic) cm ⁻¹	[1]
HR-MS (m/z)	178.0651 [M] ⁺	[1]

Table 3: ¹H NMR Spectroscopic Data for (+)-Mellein (in CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
3	4.70	m	
4	2.90	m	
5	6.80	d	8.0
6	7.40	t	8.0
7	6.90	d	8.0
3-CH ₃	1.55	d	6.5
8-OH	11.03	s	

Table 4: ^{13}C NMR Spectroscopic Data for **(+)-Mellein** (in CDCl_3)

Position	δ (ppm)
1	170.0
3	76.5
4	35.0
4a	108.0
5	118.0
6	136.0
7	116.0
8	162.0
8a	140.0
3-CH ₃	21.0

Experimental Protocols

The following protocols are a composite representation based on established methods for the isolation of secondary metabolites from *Penicillium* species and related fungi.

Fungal Strain and Fermentation

- Strain: A pure culture of a known **(+)-Mellein** producing *Penicillium* species (e.g., *Penicillium chrysogenum*).
- Inoculum Preparation: Inoculate a Potato Dextrose Agar (PDA) plate with the fungal spores and incubate at 25 ± 2 °C for 5-7 days.
- Seed Culture: Transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 25 ± 2 °C on a rotary shaker at 150 rpm for 3-4 days.

- **Production Culture:** Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with 5% (v/v) of the seed culture. Incubate under the same conditions for 14-21 days.

Extraction of (+)-Mellein

- **Harvesting:** After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
- **Liquid-Liquid Extraction:**
 - Acidify the culture filtrate to pH 3.0 with 2M HCl.
 - Extract the acidified filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.
 - Combine the organic layers.
- **Drying and Concentration:** Dry the combined EtOAc extract over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of (+)-Mellein

- **Silica Gel Column Chromatography:**
 - Prepare a silica gel (60-120 mesh) column packed in hexane.
 - Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
 - Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:EtOAc (7:3) and visualizing under UV light (254 nm).
- **Sephadex LH-20 Column Chromatography:**
 - Pool the fractions containing **(+)-Mellein**.

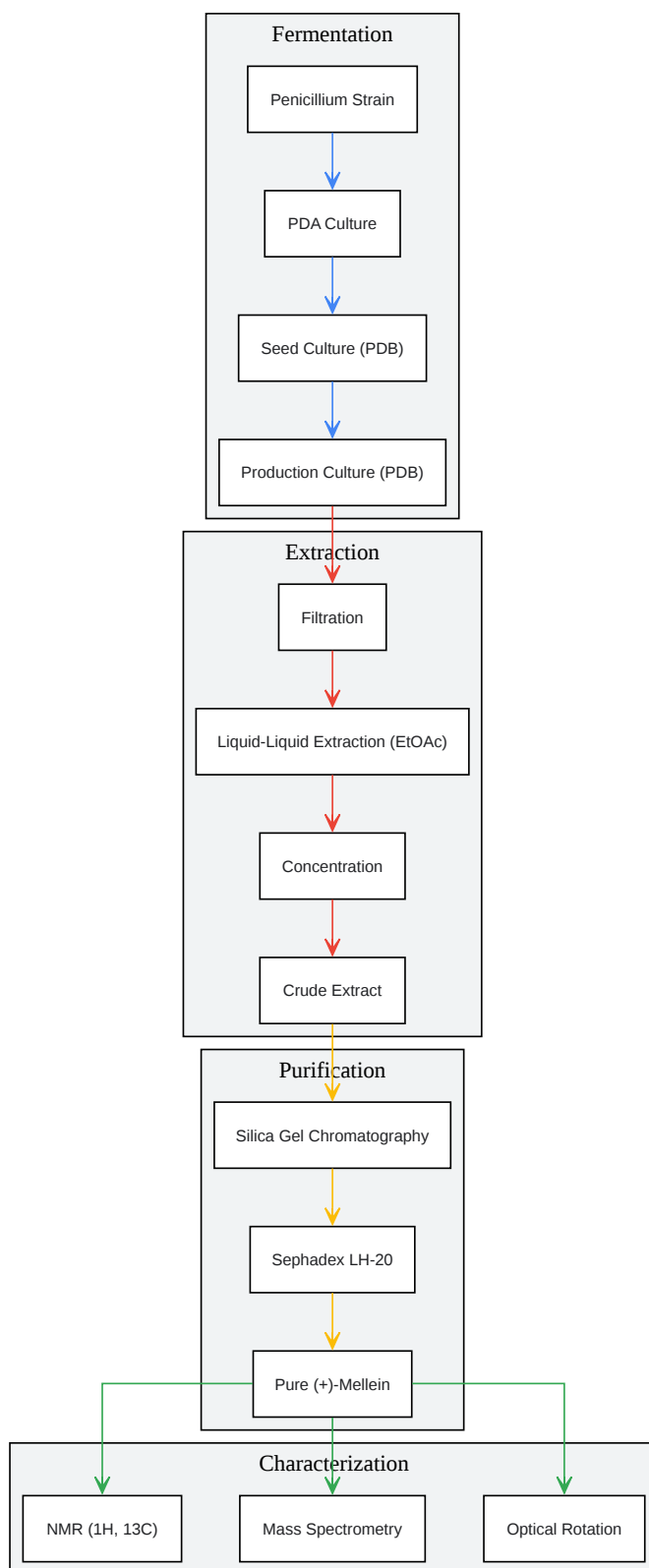
- Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
- Preparative HPLC (Optional): For obtaining highly pure **(+)-Mellein**, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient can be employed.

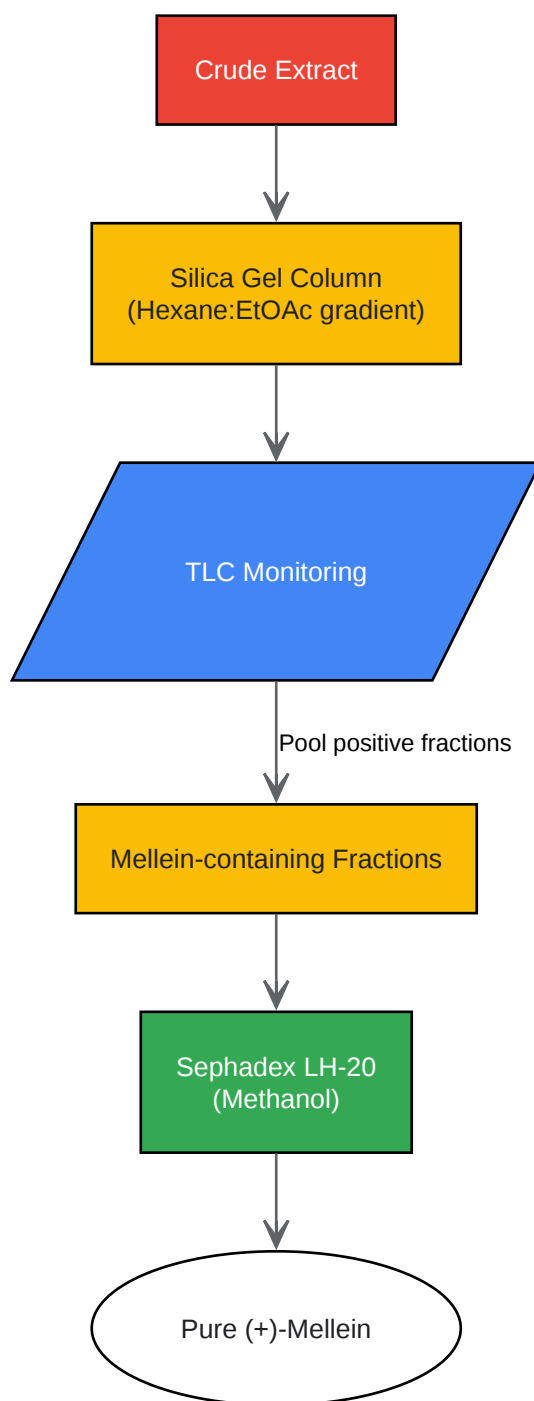
Characterization

The identity and purity of the isolated **(+)-Mellein** should be confirmed by comparing its spectroscopic and physical data with the values reported in Tables 1-4. Techniques include NMR (^1H , ^{13}C , COSY, HSQC, HMBC), Mass Spectrometry, UV-Vis Spectroscopy, IR Spectroscopy, and polarimetry.

Visualizations

The following diagrams illustrate the key workflows in the isolation and characterization of **(+)-Mellein**.





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References

- 1. researchgate.net [researchgate.net]
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